6-methoxy-1,7-naphthyridin-4(1H)-one
Overview
Description
6-methoxy-1,7-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Multivalent Scaffold in Medicinal Chemistry
6-Methoxy-1,7-naphthyridin-4(1H)-one, as part of the 1,6-naphthyridine motif, is recognized as a versatile scaffold in medicinal chemistry. This structure exhibits various bioactivities when properly substituted. For instance, the incorporation of a cyclic urea pharmacophore into this framework has led to the discovery of new classes of c-Met kinase inhibitors (Wang et al., 2013).
Diverse Biomedical Applications
The 1,6-naphthyridin-2(1H)-ones, a subfamily of naphthyridines, include a large number of compounds that provide ligands for several receptors in the body. Over 17,000 compounds in this family are known, many of which hold significant biomedical applications (Oliveras et al., 2021).
Synthesis from Acyclic Precursors
The synthesis of various naphthyridine derivatives, including the this compound, from acyclic precursors, has been explored. These methods involve starting from quinolinic anhydride and result in derivatives with potential applications in various fields (Blanco et al., 1999).
Potential Antitumor Activity
Compounds like this compound have shown potential in antitumor activities. For example, specific derivatives have exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer drug candidates (Liu et al., 2015).
Spectroscopic Properties
Spectroscopic studies of derivatives, including solvatochromism, provide insights into their stability, interaction with solvents, and potential for forming zwitterionic species. This understanding is crucial for their application in pharmaceuticals and material sciences (Santo et al., 2003).
Anticancer Properties Against Lung Cancer
Some derivatives have been synthesized and tested for their potential anticancer properties against lung cancer. The findings suggest that 1,8-naphthyridine derivatives are a promising class of compounds in cancer research (Thilagam & Rajendran, 2015).
Properties
IUPAC Name |
6-methoxy-1H-1,7-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-4-6-7(5-11-9)10-3-2-8(6)12/h2-5H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNOIEBRRPDYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705262 | |
Record name | 6-Methoxy-1,7-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952059-64-2 | |
Record name | 6-Methoxy-1,7-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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